molecular formula C12H5Cl5 B1594808 2,3',4,5',6-Pentachlorobiphenyl CAS No. 56558-18-0

2,3',4,5',6-Pentachlorobiphenyl

Cat. No. B1594808
CAS RN: 56558-18-0
M. Wt: 326.4 g/mol
InChI Key: XBVSGJGMWSKAKL-UHFFFAOYSA-N
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Description

2,3',4,5',6-Pentachlorobiphenyl (PCB-126) is a persistent organic pollutant (POP) that has been used in industrial applications since the 1930s. It is a highly toxic and bioaccumulative compound that has been found in human tissues, wildlife, and the environment. PCB-126 is a member of the PCB family of compounds, which are known to be endocrine disruptors and carcinogens. Therefore, it is important to understand the synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCB-126.

Scientific Research Applications

Developmental Neurotoxicity Study in Zebrafish Larvae

Specific Scientific Field

Developmental Neurotoxicology

Summary of the Application

2,3’,4,5’,6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain .

Methods of Application or Experimental Procedures

Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .

Results or Outcomes

Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .

Atropselective Disposition Study in Transgenic Mice

Specific Scientific Field

Environmental Toxicology

Summary of the Application

PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites. This study aimed to understand how the metabolism of PCB-95 affects neurotoxic outcomes .

Methods of Application or Experimental Procedures

Transgenic mouse models were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .

Results or Outcomes

PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type (WT) mice than in Cyp2abfgs-null (KO) or CYP2A6-transgenic (KI) mice .

Enantioselective Hydroxylation Study

Specific Scientific Field

Biochemistry

Summary of the Application

This study investigates the differences in enantioselective hydroxylation of 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91) by human and rat CYP2B subfamilies .

Methods of Application or Experimental Procedures

The study involved the isolation of atropisomers from racemic 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91). The experimental spectrum was obtained in hexane for the second fraction of CB91 .

Results or Outcomes

The study found differences in enantioselective hydroxylation of CB45 and CB91 by human and rat CYP2B subfamilies .

Atropselective Disposition Study in Transgenic Mice

Summary of the Application

This study aims to understand how the metabolism of PCB 95 affects neurotoxic outcomes .

properties

IUPAC Name

1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVSGJGMWSKAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866577
Record name 2,3',4,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,5',6-Pentachlorobiphenyl

CAS RN

56558-18-0
Record name PCB 121
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56558-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
451
Citations
LD Palekar, KA Maruya, JE Kostka, J Wiegel - Chemosphere, 2003 - Elsevier
Estuarine sediments from a USEPA Superfund site in coastal Georgia were extensively contaminated with Aroclor 1268, a mixture of highly chlorinated polychlorinated biphenyls used …
Number of citations: 24 www.sciencedirect.com
I Kania-Korwel, CD Barnhart, M Stamou… - … science & technology, 2012 - ACS Publications
Epidemiological and laboratory studies link polychlorinated biphenyls and their metabolites to adverse neurodevelopmental outcomes. Several neurotoxic PCB congeners are chiral …
Number of citations: 61 pubs.acs.org
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The higher chlorinated biphenyl compounds, labeled 2, 3, 5, 6-tetrachlorobiphenyl (1336363) and 2, 3, 4, 5, 6-pentachlorobiphenyl were administered orally to the rat to determine their …
Number of citations: 31 hero.epa.gov
F Fava, G Zanaroli, LY Young - FEMS microbiology ecology, 2003 - academic.oup.com
Reductive dechlorination of polychlorinated biphenyls (PCBs) pre-existing (at ∼1 mg kg −1 ) in a marine sediment of Porto Marghera (Venice Lagoon, Italy) was investigated in …
Number of citations: 56 academic.oup.com
L Nies, TM Vogel - Applied and environmental microbiology, 1991 - Am Soc Microbiol
Microbially mediated reductive dechlorination of polychlorinated biphenyls (PCBs) in anaerobic sediments has been observed during laboratory experiments. Reductive dechlorination …
Number of citations: 55 journals.asm.org
I Kania-Korwel, CD Barnhart, PJ Lein… - Chemical research in …, 2015 - ACS Publications
Chiral PCBs, such as PCB 95, are developmental neurotoxicants that undergo atropisomeric enrichment in nonpregnant adult mice. Because pregnancy is associated with changes in …
Number of citations: 23 pubs.acs.org
E Uwimana, X Li, HJ Lehmler - Environmental science & …, 2018 - ACS Publications
Polychlorinated biphenlys (PCBs) and their hydroxylated metabolites (OH-PCBs) have been implicated in neurodevelopmental disorders. Several neurotoxic PCBs, such as PCB 91, …
Number of citations: 19 pubs.acs.org
H Suzuki, O Yagiu, T Hanafusa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Products obtained by the reaction of the title compounds with fuming nitric acid in dichloromethane were investigated. Decamethylbiphenyl gave 6,6′-bis(nitrooxymethyl)-2,2′,3,3′,4,…
Number of citations: 7 www.journal.csj.jp
M Stamou, E Uwimana, BM Flannery, I Kania-Korwel… - Toxicology, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are metabolized by cytochrome P450 2B enzymes (CYP2B) and nicotine is reported to alter CYP2B activity in the brain and liver. To test the …
Number of citations: 15 www.sciencedirect.com
X Wu, G Zhai, JL Schnoor… - Chemical research in …, 2019 - ACS Publications
Hepatic cytochrome P450 enzymes metabolize chiral polychlorinated biphenyls (PCBs) to hydroxylated metabolites (OH-PCBs). Animal models with impaired metabolism of PCBs are …
Number of citations: 12 pubs.acs.org

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